molecular formula C18H14ClN5O2S B2718042 N'-(5-chloro-2-cyanophenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 2097914-55-9

N'-(5-chloro-2-cyanophenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B2718042
CAS No.: 2097914-55-9
M. Wt: 399.85
InChI Key: BWOBNIRJMBATMA-UHFFFAOYSA-N
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Description

N'-(5-chloro-2-cyanophenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C18H14ClN5O2S and its molecular weight is 399.85. The purity is usually 95%.
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Biological Activity

N'-(5-chloro-2-cyanophenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic compound with potential therapeutic applications. Its unique structure, which incorporates a thiophene ring and a pyrazole moiety, suggests diverse biological activities, particularly in anti-inflammatory and anti-cancer contexts. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₈H₁₄ClN₅O₂S
Molecular Weight399.9 g/mol
CAS Number2097914-55-9

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Anti-inflammatory Activity : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-1β and TNFα. For instance, JMPR-01, a related compound, showed significant reductions in these cytokines at non-cytotoxic concentrations in macrophage cultures .
  • Cytotoxic Effects on Cancer Cells : The pyrazole structure is known for its anticancer properties. Research indicates that compounds with similar scaffolds can induce apoptosis in various cancer cell lines by activating caspase pathways .
  • Inhibition of Enzymatic Activity : The compound may interact with enzymes involved in inflammatory pathways, such as COX-2 and iNOS, leading to reduced nitric oxide production and inflammation .

Biological Activity Studies

Several studies have investigated the biological activity of compounds structurally related to this compound.

In Vitro Studies

In vitro assays are crucial for understanding the biological effects of this compound:

  • Cell Viability Assays : Compounds similar to this compound have been tested on various cell lines to evaluate their cytotoxic effects. For example, JMPR-01 was tested on macrophages, showing significant modulation of cytokine synthesis without cytotoxicity .

In Vivo Studies

In vivo models provide insights into the therapeutic potential of the compound:

ModelDose (mg/kg)Effect
CFA-induced paw edema100Significant reduction in paw swelling
Zymosan-induced peritonitis5, 10, 50Reduced leukocyte migration by up to 90%

These results indicate that compounds with similar structures can effectively reduce inflammation in animal models, suggesting that this compound may exhibit comparable effects.

Case Studies

Recent literature highlights the potential applications of similar compounds in treating inflammatory diseases:

  • Study on JMPR-01 : This study demonstrated that JMPR-01 significantly reduced paw edema in a CFA model and inhibited leukocyte migration in zymosan-induced peritonitis models . These findings support the hypothesis that this compound may also possess anti-inflammatory properties.
  • Anticancer Activity : Related pyrazole derivatives have shown promise as anti-androgen agents in prostate cancer therapy, indicating that similar structural motifs could be explored for cancer treatment .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N'-(5-chloro-2-cyanophenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions:

Condensation : React 5-chloro-2-cyanophenylamine with thiophen-3-yl ethylamine derivatives under reflux in ethanol or dichloromethane.

Amidation : Introduce the ethanediamide backbone using ethanedioyl chloride or oxalyl chloride under inert conditions (e.g., nitrogen atmosphere).
Key Considerations :

  • Monitor reaction progress via TLC or HPLC to ensure intermediate purity .
  • Optimize temperature (e.g., 60–80°C for amidation) and solvent polarity to minimize side reactions .

Q. How is the compound structurally characterized post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Assign proton environments (e.g., aromatic protons from thiophene at δ 6.8–7.5 ppm) and confirm connectivity .
  • Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+ ions) .
  • X-ray Crystallography : Resolve stereochemistry and bond angles if single crystals are obtained .
    Note : Purity assessment via HPLC (>95% purity threshold) is critical before biological testing .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Methodological Answer :

  • In vitro assays : Test enzyme inhibition (e.g., kinases) or receptor binding using fluorescence polarization or SPR.
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50 determination.
    Controls : Include structurally similar analogs (e.g., chloro-to-cyano substitutions) to isolate functional group contributions .

Advanced Research Questions

Q. How to resolve contradictory data in biological activity across studies?

  • Methodological Answer :

  • Dose-Response Analysis : Test activity across a wider concentration range (nM–μM) to identify non-linear effects.
  • Assay Conditions : Control pH (e.g., 7.4 vs. acidic lysosomal environments) and temperature (25°C vs. 37°C) .
  • Metabolite Screening : Use LC-MS to rule out degradation products interfering with assays .
    Example : Discrepancies in antimicrobial activity may arise from thiophene ring oxidation under varying redox conditions .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent ratio, catalyst loading) to identify critical factors.
  • Real-Time Monitoring : Use inline FTIR or HPLC to track intermediates and adjust conditions dynamically .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for high-purity intermediates .
    Case Study : A 20% yield increase was achieved by replacing THF with DMF in amidation steps for similar compounds .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace 5-chloro with 5-fluoro, alter pyrazole positioning).
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with activity.
    Key Insights :
  • Thiophen-3-yl groups enhance π-π stacking with hydrophobic enzyme pockets, while pyrazole improves solubility .
  • Cyano groups at the 2-position increase electrophilicity, affecting target binding kinetics .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks, with periodic HPLC analysis to detect degradation (e.g., hydrolysis of the ethanediamide bond) .
  • Plasma Stability Assays : Use rat or human plasma (37°C, 24 hrs) to assess metabolic susceptibility.
    Findings : Ethanediamide derivatives show higher stability in PBS (pH 7.4) than in acidic buffers (pH 2.0) .

Q. Data Contradiction Analysis

Q. How to interpret conflicting solubility data in different solvent systems?

  • Methodological Answer :

  • Solvent Polarity : Test solubility in DMSO (polar aprotic) vs. THF (non-polar).
  • pH-Dependent Solubility : Use phosphate buffers (pH 2–9) to simulate physiological variability.
    Example : A compound with logP ~2.5 may show poor aqueous solubility but high solubility in 10% DMSO/PBS .

Q. Comparative Analysis of Structural Analogs

Compound NameKey Structural DifferencesObserved BioactivityReference
N'-(5-chloro-2-methylphenyl) analogMethyl vs. cyano substituentReduced kinase inhibition (IC50 >10 μM)
Thiophen-2-yl derivativeThiophene ring position shiftEnhanced antibacterial activity (MIC 2 μg/mL)
Pyrazole-removed analogAbsence of pyrazole ringLoss of cytotoxicity (IC50 >50 μM)

Properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O2S/c19-14-3-2-12(9-20)15(8-14)23-18(26)17(25)21-10-16(13-4-7-27-11-13)24-6-1-5-22-24/h1-8,11,16H,10H2,(H,21,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOBNIRJMBATMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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